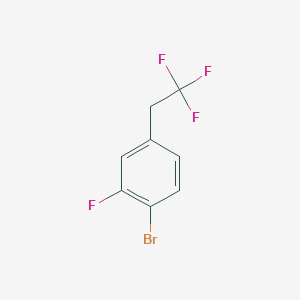

1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Description

Properties

CAS No. |

2014423-79-9 |

|---|---|

Molecular Formula |

C8H5BrF4 |

Molecular Weight |

257.02 g/mol |

IUPAC Name |

1-bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C8H5BrF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 |

InChI Key |

OWNBCPSBEVGTGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods, including halogenation and trifluoroethylation reactions. One common approach involves the bromination of 2-fluoro-4-(2,2,2-trifluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of high-pressure reactors and controlled temperature conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chemical entities. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: It is explored for its potential therapeutic applications in drug discovery and development. Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.

Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene and related compounds:

Key Insights from Comparison

Substituent Effects on Reactivity :

- The presence of fluorine at position 2 in the target compound increases its acidity and directs electrophilic substitution to position 5 or 6 due to meta-directing effects of the CF₃CH₂ group . In contrast, methoxy substituents (as in 2-Bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene) donate electron density, making the ring less reactive toward electrophiles .

- Trifluoromethoxy (OCF₃) derivatives exhibit higher thermal stability compared to trifluoroethyl (CF₃CH₂) analogs, making them suitable for high-temperature applications .

Synthetic Utility :

- The trifluoroethyl group in the target compound is introduced via copper-catalyzed reactions with bromodifluoroacetates, achieving moderate yields (~60–78%) . In contrast, trifluoromethoxy analogs require specialized fluorinating agents or oxidative conditions .

Applications :

- Compounds with CF₃CH₂ groups (e.g., the target and 1-Bromo-4-(2,2,2-trifluoroethyl)benzene) are prioritized in medicinal chemistry for their metabolic stability and bioavailability .

- Trifluoromethoxy derivatives (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) are favored in material science due to their resistance to degradation under UV light .

Safety Considerations :

- Brominated and fluorinated compounds generally require stringent handling (e.g., PPE, ventilation), but trifluoroethyl derivatives pose lower acute toxicity compared to nitro- or azido-substituted analogs .

Biological Activity

1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H5BrF4

- Molecular Weight : 255.03 g/mol

- CAS Number : 1256841-61-8

The structure of this compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the trifluoroethyl group. This configuration enhances the compound's lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound may influence enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.

- Receptor Interactions : It may also interact with specific receptors, modulating signaling pathways that are crucial for cellular function.

Biological Activity

Research indicates that fluorinated compounds like this compound exhibit significant biological activities:

- Anticancer Properties : Some studies have shown that compounds containing trifluoroethyl groups can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Anti-inflammatory Effects : The ability to modulate inflammatory responses has been observed in related compounds, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Activity : Fluorinated aromatic compounds have been reported to exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published by the American Chemical Society explored the effects of fluorinated compounds on cancer cell lines. The findings indicated that this compound significantly inhibited the growth of several cancer cell types through apoptosis induction and cell cycle arrest mechanisms. This suggests its potential as a lead compound for developing novel anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. Results demonstrated that the trifluoroethyl group enhances the compound's ability to inhibit pro-inflammatory cytokines in vitro. This activity was linked to its interaction with specific signaling pathways that regulate inflammation .

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene?

- Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) or cross-coupling reactions . For EAS, bromination and fluorination can be achieved using reagents like or , respectively, under controlled conditions (e.g., anhydrous , 0–25°C) . The trifluoroethyl group may be introduced via Friedel-Crafts alkylation using and a Lewis acid catalyst (e.g., ) . Key Considerations :

- Monitor regioselectivity: Bromine and fluorine substituents direct further substitution (bromo: meta/para-directing; fluoro: ortho/para-directing).

- Purification often requires column chromatography (silica gel, hexane/ethyl acetate) due to polyhalogenated byproducts.

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy :

- -NMR: Aromatic protons appear as complex splitting patterns (δ 6.5–7.5 ppm). The trifluoroethyl group’s resonates as a quartet (δ ~3.0–3.5 ppm) due to coupling with .

- -NMR: Distinct signals for aromatic fluorine (δ ~-110 ppm) and (δ ~-65 ppm) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm), C-F (~1200 cm), and (~1150 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion () and fragmentation patterns (e.g., loss of Br or ) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing and halogen groups (Br, F) deactivate the benzene ring, directing reactions to specific positions:

- Suzuki Coupling : Bromine serves as a leaving group; palladium catalysts (e.g., ) enable coupling with boronic acids at the brominated position. Fluorine’s ortho/para-directing effect may stabilize transition states .

- Nucleophilic Aromatic Substitution : Fluorine’s strong -I effect activates the ring for substitution at positions ortho/para to itself, but steric hindrance from may limit reactivity .

Data Contradiction Note : While computational models predict meta-substitution dominance for -containing aromatics, experimental studies show para-selectivity due to steric effects .

Q. What role does the trifluoroethyl group play in modulating pharmacokinetic properties for drug discovery?

- Methodological Answer : The - group enhances:

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the ethyl chain, prolonging half-life .

- Lipophilicity : LogP increases (~2.5–3.0), improving membrane permeability but requiring balance to avoid toxicity.

- Target Binding : The group engages in hydrophobic interactions or dipole-dipole bonds with proteins, as observed in kinase inhibitors .

Validation : Comparative studies with non-fluorinated analogs show 10–100x lower IC values for fluorinated derivatives in enzyme assays .

Key Research Challenges

- Stereoelectronic Effects : The interplay between fluorine’s inductive (-I) and conjugative (+M) effects complicates reaction pathway predictions .

- Synthetic Byproducts : Trace amounts of dihalogenated isomers require advanced purification (e.g., preparative HPLC) .

Note : For safety, handle with PPE due to bromine’s toxicity (skin/eye irritation) and fluorine’s reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.